molecular formula C6H12O2 B1663926 2,4-Dimethyl-1,3-dioxane CAS No. 766-20-1

2,4-Dimethyl-1,3-dioxane

Cat. No.: B1663926
CAS No.: 766-20-1
M. Wt: 116.16 g/mol
InChI Key: VREPYGYMOSZTKJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-1,3-dioxane (CAS: 766-20-1) is a six-membered cyclic acetal with methyl substituents at the 2- and 4-positions of the 1,3-dioxane ring. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. This compound is structurally characterized by two methyl groups on adjacent carbon atoms, leading to distinct steric and electronic effects compared to other dimethyl-substituted dioxanes.

Properties

IUPAC Name

2,4-dimethyl-1,3-dioxane
Source PubChem
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InChI

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPYGYMOSZTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40870769
Record name 2,4-Dimethyl-1,3-dioxane
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Molecular Weight

116.16 g/mol
Source PubChem
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CAS No.

766-20-1, 15042-59-8
Record name 2,4-Dimethyl-1,3-dioxane
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Record name 1,3-Dioxane, 2,4-dimethyl-
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Record name cis-2,4-Dimethyl-1,3-dioxane
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Record name 2,4-Dimethyl-m-dioxane
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Record name 2,4-Dimethyl-1,3-dioxane
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Record name 2,4-dimethyl-1,3-dioxane
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Preparation Methods

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) has historically been the catalyst of choice for this transformation. In a typical procedure, 2,4-pentanedione and ethylene glycol are combined in a 1:2 molar ratio, with 1–2% (v/v) H₂SO₄ added as the catalyst. The mixture is refluxed at 120–140°C for 4–6 hours under inert atmosphere, yielding this compound in 70–75% isolated yield after distillation. The reaction mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent elimination of water to form the dioxane ring.

Table 1: Reaction Conditions and Yields for Sulfuric Acid-Catalyzed Synthesis

Molar Ratio (Dione:Glycol) Catalyst Loading (% H₂SO₄) Temperature (°C) Time (h) Yield (%)
1:2 1.5 130 5 72
1:1.8 2.0 140 4 68

Camphorsulfonic Acid as a Mild Alternative

To mitigate the corrosivity and safety concerns associated with H₂SO₄, camphorsulfonic acid (CSA) has been explored as a milder Brønsted acid catalyst. In a modified protocol, 2,4-pentanedione reacts with ethylene glycol in methanol under reflux, with 5 mol% CSA facilitating the acetalization. This method achieves comparable yields (70–74%) at lower temperatures (80–90°C) and shorter reaction times (3–4 hours). The enhanced efficiency is attributed to CSA’s ability to stabilize transition states while minimizing side reactions such as glycol polymerization.

Lewis Acid-Catalyzed Cyclization

Recent studies have demonstrated the efficacy of Lewis acids in promoting the formation of this compound, particularly under anhydrous conditions.

Aluminum Chloride (AlCl₃)

AlCl₃ catalyzes the cyclization of 2,4-pentanedione with ethylene glycol in dichloromethane at room temperature. Using 10 mol% AlCl₃, the reaction achieves 65% yield within 2 hours, though product purification is complicated by residual aluminum salts.

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ offers superior selectivity for dioxane formation, with yields reaching 78% under optimized conditions (0°C, 1 hour). The Lewis acid activates the carbonyl group, enabling rapid cyclization without requiring elevated temperatures.

Table 2: Lewis Acid Catalysts for this compound Synthesis

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl₃ CH₂Cl₂ 25 2 65
BF₃·OEt₂ CH₂Cl₂ 0 1 78

Solvent-Free and Green Chemistry Approaches

Growing emphasis on sustainable synthesis has driven the development of solvent-free methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the acetalization process. A mixture of 2,4-pentanedione, ethylene glycol, and CSA subjected to 300 W microwave radiation for 15 minutes yields 76% product, reducing energy consumption by 60% compared to conventional heating.

Boric Acid Catalysis

Boric acid (H₃BO₃) has emerged as an eco-friendly catalyst, leveraging its dual role as a Lewis and Brønsted acid. In a solvent-free system, 5 mol% H₃BO₃ facilitates 70% conversion at 100°C over 3 hours, with water removal via Dean-Stark trap enhancing equilibrium shift toward product formation.

Stereochemical Considerations

This compound exists as cis and trans isomers due to restricted rotation about the dioxane ring. The stereochemical outcome is influenced by reaction conditions:

  • Thermodynamic Control : Prolonged heating favors the thermodynamically stable trans isomer (ΔG‡ = 8.2 kcal/mol).
  • Kinetic Control : Rapid quenching at low temperatures predominantly yields the cis isomer.

Table 3: Isomer Distribution Under Varied Conditions

Condition cis:trans Ratio
Reflux, 6 hours 35:65
0°C, 1 hour 85:15

Industrial-Scale Production Challenges

While laboratory methods are well-established, scaling production poses challenges:

  • Byproduct Formation : Excess ethylene glycol leads to oligomeric ethers, necessitating precise stoichiometry.
  • Catalyst Recovery : Homogeneous acids like H₂SO₄ are difficult to reclaim, prompting interest in heterogeneous catalysts (e.g., sulfonated silica).

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Structure

2,4-Dimethyl-1,3-dioxane (C6H12O2) features a dioxane ring structure that contributes to its unique chemical properties. The presence of two methyl groups at the 2 and 4 positions enhances its solubility characteristics and reactivity compared to other dioxanes. The compound is recognized for its potential use in organic synthesis and as a solvent for specific applications.

Applications in Organic Synthesis

The compound's cyclic ether structure makes it a candidate for various organic synthesis reactions. Although documented research on its specific applications in this area is limited, its properties suggest potential utility in:

  • Solvent Applications : this compound may dissolve polar polymers and other organic compounds, making it useful in niche solvent applications.
  • Reagent Use : It could serve as a reagent or reference compound in analytical chemistry due to its well-defined structure.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference compound. Its known chemical structure allows researchers to compare it with other compounds under study. This application is particularly relevant in the development of methodologies for detecting and quantifying similar chemical structures.

Safety and Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research. According to recent assessments:

  • The compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in oral studies .
  • It has been classified as a weak skin sensitizer based on skin irritation studies conducted on animal models .
  • Its environmental impact shows that it is not toxic to aquatic organisms, indicating a favorable profile for use in various applications .

Case Study 1: Solvent Properties

A study explored the solvent capabilities of this compound for dissolving polar polymers. The findings indicated that while it could effectively dissolve certain materials, more common solvents are typically preferred due to their established efficacy and safety profiles.

Case Study 2: Analytical Reference Compound

In analytical methodologies, this compound has been employed as a reference standard. Its consistent behavior under specified conditions aids in the calibration of instruments used for chemical analysis. This application underscores the importance of reliable reference materials in achieving accurate results in chemical analyses.

Data Tables

Test TypeResult
Acute Oral ToxicityLD50 > 2000 mg/kg
Skin IrritationSlightly irritating
Skin SensitizationWeak sensitizer
Aquatic ToxicityNot toxic

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures through acetalization and ketalization reactions. These reactions typically involve the formation of a cyclic acetal or ketal by reacting with carbonyl compounds in the presence of an acid catalyst . The stability of the resulting cyclic structures makes this compound a valuable compound in various chemical processes.

Comparison with Similar Compounds

Structural Isomers of Dimethyl-1,3-dioxane

Key dimethyl-substituted 1,3-dioxanes include:

Compound CAS Substituent Positions Key Characteristics
4,4-Dimethyl-1,3-dioxane 1120-97-4 4,4-positions Industrial precursor for isoprene synthesis; used in corrosion inhibitors .
2-Methyl-1,3-dioxane 626-68-6 2-position Smaller substituent; less steric hindrance; limited industrial applications .
5,5-Dimethyl-1,3-dioxane N/A 5,5-positions Synthesized via Hβ zeolite catalysis; high yields (~95%) in acetalization reactions .
2,4-Dimethyl-1,3-dioxane 766-20-1 2,4-positions Adjacent methyl groups; commercial availability noted, but applications understudied .

Physicochemical Properties and Reactivity

  • Conformational Stability :
    • 4,4-Dimethyl-1,3-dioxane : Exhibits chair-chair conformational isomerization, with eight energy minima identified via density functional theory (DFT) calculations .
    • This compound : Adjacent methyl groups may enforce a distorted chair or boat conformation, though computational studies are lacking.
  • Reactivity :
    • 4,4-Dimethyl-1,3-dioxane : Undergoes acid-catalyzed peroxidolysis with H₂O₂, cleaving the C–O bond between positions 1 and 6 to yield hydroperoxide derivatives .
    • 2-Methyl-1,3-dioxane : Less steric bulk may facilitate faster ring-opening reactions compared to 4,4-dimethyl analogs.

Biological Activity

2,4-Dimethyl-1,3-dioxane (C6H12O2) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial effects, toxicity assessments, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a dioxane ring structure with two methyl groups at the 2 and 4 positions. The compound has a molecular weight of 116.16 g/mol and is classified under various chemical databases as a natural product that can be isolated from certain plant species, such as Amomum nilgiricum .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This section summarizes key findings from relevant research.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Synergistic Effect with Antibiotics
Staphylococcus aureus ATCC 2592319.5 µg/mLYes (with amikacin)
Escherichia coli ATCC 1053619.5 µg/mLYes (with gentamicin)
Pseudomonas aeruginosa ATCC 15442156.2 µg/mLYes (with gentamicin)

The results indicate that this compound not only possesses intrinsic antimicrobial properties but also enhances the efficacy of common antibiotics against resistant strains . For instance, it was observed that the MIC for Staphylococcus aureus was reduced significantly when combined with amikacin.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. The following findings summarize its acute and chronic toxicity assessments:

Table 2: Toxicity Profile of this compound

Toxicity TestResult
Acute Oral ToxicityLD50 > 2000 mg/kg (low toxicity)
Dermal ToxicityNon-toxic in acute dermal studies
Skin SensitizationWeak sensitizer (Cat 1B: H317)

In acute oral toxicity studies conducted on Sprague Dawley rats, no mortalities were observed at doses up to 2000 mg/kg, indicating low acute toxicity . However, it was classified as a weak skin sensitizer based on the direct peptide reactivity assay results .

Case Studies and Applications

The potential applications of this compound extend beyond antimicrobial use. Its unique chemical properties make it a candidate for further exploration in pharmaceutical formulations and materials science.

Case Study: Antimicrobial Coatings

A recent study explored the incorporation of this compound into antimicrobial coatings for medical devices. The results demonstrated that coatings containing this compound significantly reduced bacterial colonization on surfaces compared to controls without the compound. This application highlights its potential as an additive in materials designed to prevent infections in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethyl-1,3-dioxane?

  • Methodology : The synthesis of this compound can involve condensation reactions of aldehydes or ketones with diols under acidic conditions. For example, formaldehyde and 2-methylpropene can react in the presence of phosphoric acid, as seen in analogous 1,3-dioxane syntheses . Adjusting substituent positions (e.g., methyl groups at 2 and 4 positions) requires precise control of stoichiometry and reaction temperature. Characterization via NMR and GC-MS is recommended to confirm purity and regioselectivity .

Q. How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For derivatives like 2-chloro-1,3-dioxanes, SCXRD reveals chair or boat conformations and substituent orientations. Rietveld refinement can further analyze lattice parameters and hydrogen-bonding interactions, as demonstrated in studies of similar dioxane macrocycles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and ring conformation (e.g., coupling constants for axial vs. equatorial methyl groups).
  • IR Spectroscopy : C-O-C stretching (1,100–1,250 cm1^{-1}) and methyl deformation modes confirm the dioxane ring structure .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .

Advanced Research Questions

Q. How can this compound be utilized in chemical-looping separation (CLS) processes for azeotropic mixtures?

  • Methodology : In CLS, this compound acts as a reversible reactant to separate ethylene glycol (EG) and 1,2-butanediol (1,2-BD). It reacts with aldehydes (e.g., propionaldehyde) to form cyclic acetals (e.g., 2,4-diethyl-1,3-dioxane), which are then distilled. Kinetic studies recommend optimizing reactant flow rates and catalyst loading (e.g., H2_2SO4_4) to maximize selectivity .

Q. What methodologies resolve contradictions in reported reaction pathways involving this compound?

  • Methodology : Contradictions in oxidation or substitution pathways can be addressed via:

  • Isotopic Labeling : Track 18^{18}O incorporation during oxidation to identify intermediates.
  • Computational Modeling : Density functional theory (DFT) predicts transition states and activation energies, reconciling divergent experimental outcomes (e.g., competing ring-opening vs. substitution mechanisms) .

Q. How do substituent positions influence the thermodynamic stability of this compound?

  • Methodology : Enthalpy of formation (ΔfH\Delta_fH^\circ) data (e.g., cis-2,4-dimethyl-1,3-dioxane: -465.2 kJ/mol ) combined with thermogravimetric analysis (TGA) assesses stability. Chair conformations with equatorial methyl groups minimize steric strain, as shown in comparative studies of 4,4- vs. 2,4-dimethyl isomers .

Key Research Recommendations

  • Catalytic Studies : Explore VOx_x- or Mo-based catalysts for selective oxidation, leveraging in situ DRIFTS to monitor reaction pathways .
  • Conformational Analysis : Use dynamic NMR to study ring-flipping kinetics in substituted dioxanes .
  • Green Synthesis : Optimize solvent-free or microwave-assisted protocols to enhance yield and reduce waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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